molecular formula C6H10N2O4 B12762442 6-Aminonicotinic acid dihydrate CAS No. 6533-40-0

6-Aminonicotinic acid dihydrate

Katalognummer: B12762442
CAS-Nummer: 6533-40-0
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: VWGQQEAGAVJJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminonicotinic acid dihydrate is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position of the pyridine ring. Its molecular formula is C6H6N2O2·2H2O, and it is commonly used in various scientific research fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Aminonicotinic acid dihydrate can be synthesized by heating 6-chloronicotinic acid with ammonia . This reaction typically requires controlled conditions to ensure the proper formation of the amino group at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of nicotinic acid with formaldehyde . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminonicotinic acid dihydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present on the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Aminonicotinic acid dihydrate is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the pyridine ring and its dihydrate form. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

6533-40-0

Molekularformel

C6H10N2O4

Molekulargewicht

174.15 g/mol

IUPAC-Name

6-aminopyridine-3-carboxylic acid;dihydrate

InChI

InChI=1S/C6H6N2O2.2H2O/c7-5-2-1-4(3-8-5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H2

InChI-Schlüssel

VWGQQEAGAVJJEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)O)N.O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.